molecular formula C8H6ClN3O2S B2807432 4-(Triazol-1-yl)benzenesulfonyl chloride CAS No. 1097670-98-8

4-(Triazol-1-yl)benzenesulfonyl chloride

Cat. No. B2807432
CAS RN: 1097670-98-8
M. Wt: 243.67
InChI Key: ULILODVETLTVNH-UHFFFAOYSA-N
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Description

“4-(Triazol-1-yl)benzenesulfonyl chloride” is a chemical compound with the molecular formula C8H6ClN3O2S. It has a molecular weight of 243.67 .


Molecular Structure Analysis

The InChI code for “4-(Triazol-1-yl)benzenesulfonyl chloride” is 1S/C8H6ClN3O2S/c9-15(13,14)8-3-1-7(2-4-8)12-6-5-10-11-12/h1-6H . This indicates the molecular structure of the compound.

Scientific Research Applications

Safety and Hazards

“4-(Triazol-1-yl)benzenesulfonyl chloride” is considered hazardous. It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Target of Action

The primary targets of 4-(Triazol-1-yl)benzenesulfonyl chloride are cancer cells, specifically the MCF-7 and HCT-116 cancer cell lines . These compounds have shown potent inhibitory activities against these cell lines . The compound’s interaction with these targets is believed to be facilitated by the formation of hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Mode of Action

The mode of action of 4-(Triazol-1-yl)benzenesulfonyl chloride involves the inhibition of the proliferation of cancer cells . This is achieved by inducing apoptosis in the cancer cells . The compound’s interaction with its targets results in changes at the cellular level, leading to the death of the cancer cells .

Biochemical Pathways

It is known that the compound’s action results in the induction of apoptosis in cancer cells . This suggests that the compound may affect pathways related to cell growth and survival. The downstream effects of this action include the death of cancer cells and the inhibition of tumor growth .

Pharmacokinetics

It is known that the compound’s ability to form hydrogen bonds with different targets can lead to the improvement of its pharmacokinetic properties .

Result of Action

The result of the action of 4-(Triazol-1-yl)benzenesulfonyl chloride is the inhibition of the proliferation of cancer cells and the induction of apoptosis . This leads to the death of the cancer cells and the inhibition of tumor growth . Notably, some derivatives of the compound have demonstrated very weak cytotoxic effects toward normal cells, suggesting a degree of selectivity in its action .

properties

IUPAC Name

4-(triazol-1-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2S/c9-15(13,14)8-3-1-7(2-4-8)12-6-5-10-11-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULILODVETLTVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=N2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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